molecular formula C11H11N3O2S B7788747 Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate

Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate

Cat. No.: B7788747
M. Wt: 249.29 g/mol
InChI Key: MFKNHUMBYRXHLN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate: is an organic compound with the molecular formula C11H11N3O2S . It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate typically involves the reaction of 2-chloroacetylacetate with thiourea in the presence of a base, followed by cyclization and esterification . The reaction conditions often include heating the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve a one-pot synthesis approach, which simplifies the process and increases yield. This method can include the use of ammonium thiocyanate and 2-chloroacetylacetate, avoiding the need for multiple steps and reducing waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate
  • Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
  • Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness: Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate is unique due to its pyrazinyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with biological targets and increases its potential for use in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-3-16-11(15)9-7(2)14-10(17-9)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKNHUMBYRXHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=NC=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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